molecular formula C15H15FN4O2S B6026116 3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B6026116
M. Wt: 334.4 g/mol
InChI Key: CKDAIARJLXGPMY-UHFFFAOYSA-N
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Description

3-(6-Fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a structurally complex molecule featuring a fluoro-substituted indole core linked via a propanamide chain to a 1,3,4-thiadiazole ring bearing a methoxymethyl group. The indole moiety is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive molecules, while the thiadiazole ring is known for its diverse pharmacological activities, including antimicrobial and anticancer properties . The fluorine atom at the 6-position of the indole likely enhances metabolic stability and bioavailability, a common strategy in drug design .

Properties

IUPAC Name

3-(6-fluoroindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-22-9-14-18-19-15(23-14)17-13(21)5-7-20-6-4-10-2-3-11(16)8-12(10)20/h2-4,6,8H,5,7,9H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDAIARJLXGPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thiadiazole Formation: The thiadiazole moiety can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling Reaction: The final step involves coupling the fluorinated indole with the thiadiazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

The compound 3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Anticancer Activity

Research has indicated that compounds with indole and thiadiazole structures exhibit significant anticancer properties. The indole ring is known for its ability to interact with various biological targets, including enzymes involved in cancer progression. Preliminary studies suggest that 3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Thiadiazole derivatives have been reported to possess antimicrobial activities against various pathogens. The specific compound under discussion has shown promise in preliminary assays against bacterial strains, suggesting potential applications as an antibacterial agent. Further studies are needed to elucidate its mechanism of action and efficacy compared to existing antibiotics.

Neuroprotective Effects

Indole derivatives are often explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. The compound's ability to cross the blood-brain barrier (BBB) due to its lipophilic nature could make it a candidate for further investigation in neuroprotection.

Case Study 1: Anticancer Evaluation

A study conducted on a series of indole-thiadiazole hybrids demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). The compound was noted for its ability to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Screening

In vitro studies on synthesized derivatives showed that compounds similar to 3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide displayed activity against Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula* Molecular Weight* Indole Substituents Heterocyclic Ring Linker Group
Target Compound C₁₆H₁₅FN₄O₂S 370.38 6-fluoro 1,3,4-thiadiazole Propanamide
3-(2-Methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (5a,b) C₁₉H₁₄N₆S ~374.42 2-methyl Triazolo-thiadiazole Direct bond
N-[(5-Chloro-2-phenyl-1H-indol-3-yl)methylene]-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine (3a) C₂₆H₁₉ClN₆O ~482.92 5-chloro, 2-phenyl; 2-methyl Oxadiazole Methyleneamine
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide (50) C₂₁H₂₀ClN₂O₅S ~460.91 4-Cl-benzoyl, 5-methoxy, 3-methyl None (sulfonamide) Propanamide

*Calculated based on structural analysis.

Pharmacological and Physicochemical Properties

  • Solubility : The methoxymethyl group on the thiadiazole may improve aqueous solubility compared to aryl-substituted analogs .
  • Bioactivity : Thiadiazoles are associated with antimicrobial activity, while indole-propanamide hybrids (e.g., ) often target inflammatory pathways . Fluorination typically enhances metabolic stability and membrane permeability .

Biological Activity

The compound 3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, particularly focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C16H18FN4O2SC_{16}H_{18}FN_{4}O_{2}S, and it features a unique combination of an indole moiety and a thiadiazole ring, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown promising results in inhibiting the growth of lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cells.

Case Studies

  • Cytotoxicity Assessment : A study reported that certain thiadiazole derivatives demonstrated IC50 values ranging from 4.27 µg/mL to 22.19 µM against different cancer cell lines, indicating potent antiproliferative activity .
  • Mechanism of Action : The anticancer activity has been linked to the inhibition of key signaling pathways, including ERK1/2 phosphorylation, which is crucial for cell cycle regulation .
  • Selectivity : Notably, these compounds showed minimal toxicity towards normal cells, enhancing their potential as selective anticancer agents .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups has been associated with increased antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings

  • Antibacterial Efficacy : Compounds were tested using disk diffusion methods, showing significant inhibition zones against various bacterial strains .
  • Structure–Activity Relationship : The introduction of methoxy groups at specific positions improved both anticancer and antimicrobial activities .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the thiadiazole ring or the indole moiety can lead to enhanced potency.

Substituent PositionEffect on ActivityReference
Para positionIncreased anticancer activity
Ortho positionEnhanced cytotoxicity
Electron-donating groupsImproved overall potency

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